molecular formula C10H5F6NO B13432182 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile

Cat. No.: B13432182
M. Wt: 269.14 g/mol
InChI Key: SBWSFSYVFJRLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant stability and reactivity. It is widely used in various scientific research fields due to its distinctive chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with hexafluoroacetone in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and purification systems to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and substituted benzonitriles. These products are valuable intermediates in various chemical syntheses .

Scientific Research Applications

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile involves its interaction with specific molecular targets. For instance, it can bind to retinoic acid receptor-related orphan receptors (RORα and RORγ), modulating their activity and influencing gene expression. This interaction is crucial in regulating metabolic and immune pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile stands out due to its unique combination of trifluoromethyl groups and a nitrile functional group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H5F6NO

Molecular Weight

269.14 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzonitrile

InChI

InChI=1S/C10H5F6NO/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-4,18H

InChI Key

SBWSFSYVFJRLAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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